Fraxinellone Fraxinellone Fraxinellone is a member of 2-benzofurans.
Fraxinellone is a natural product found in Raulinoa echinata, Fagaropsis glabra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28808-62-0
VCID: VC0528486
InChI: InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1
SMILES: CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

Fraxinellone

CAS No.: 28808-62-0

Cat. No.: VC0528486

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fraxinellone - 28808-62-0

Specification

CAS No. 28808-62-0
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name (3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one
Standard InChI InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1
Standard InChI Key XYYAFLHHHZVPRN-GXTWGEPZSA-N
Isomeric SMILES CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3
SMILES CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Canonical SMILES CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Appearance Solid powder

Introduction

Chemical Profile and Origin of Fraxinellone

Structural Characteristics

Fraxinellone (C₁₄H₁₆O₃; molecular weight 232.275 g/mol) is a phthalide derivative characterized by a bicyclic framework with two defined stereocenters . Its absolute stereochemistry is designated as (3R,3aR), and its optical activity remains unspecified in isolation . The compound’s structure includes a furanyl group and a tetrahydroisobenzofuranone moiety, which contribute to its bioactive properties.

Table 1: Molecular Properties of Fraxinellone

PropertyValue
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.275 g/mol
Defined Stereocenters2
SMILESCC1=C2C(=O)OC@@H[C@]2(C)CCC1
InChI KeyXYYAFLHHHZVPRN-GXTWGEPZSA-N

Natural Source and Biosynthesis

Fraxinellone is a degradation product of limonoids found in Dictamnus dasycarpus, a plant used in traditional Chinese medicine for treating inflammatory and neoplastic conditions . Its biosynthesis involves oxidative modifications of parent limonoids, though the exact enzymatic pathways remain uncharacterized.

Mechanisms of Action and Signaling Pathways

Anti-Inflammatory Pathways

Fraxinellone exerts anti-inflammatory effects primarily by suppressing NF-κB activation. In lipopolysaccharide (LPS)-stimulated macrophages, it reduces nitric oxide (NO), interleukin-1β (IL-1β), and IL-18 production by inhibiting IκBα phosphorylation and nuclear translocation of NF-κB . Additionally, it blocks NLRP3 inflammasome assembly, thereby attenuating caspase-1 activation and pyroptosis .

Anticancer Signaling Networks

In cancer models, fraxinellone downregulates programmed death-ligand 1 (PD-L1) expression via dual inhibition of STAT3 and HIF-1α . Mechanistically, it suppresses:

  • STAT3: By inhibiting JAK1/JAK2 and Src kinases, fraxinellone reduces STAT3 phosphorylation and dimerization .

  • HIF-1α: Through mTOR/p70S6K/eIF4E and MAPK pathways, it impedes HIF-1α protein synthesis under hypoxic conditions .
    This dual action disrupts tumor proliferation and angiogenesis, as demonstrated in xenograft models .

Antioxidant and Senescence Modulation

Fraxinellone mitigates oxidative stress-induced senescence by restoring autophagy via AMPK activation . In senescent cells, it enhances LC3-II conversion and reduces p62 accumulation, effects abolished by AMPK inhibitors . This suggests a mTORC1-independent mechanism distinct from classical autophagy regulators.

Anti-Inflammatory and Immunomodulatory Effects

Rheumatoid Arthritis Models

In collagen-induced arthritis (CIA) mice, fraxinellone (7.5 mg/kg, intraperitoneal) reduced synovial inflammation and bone erosion . Key outcomes included:

  • 37% decrease in arthritis score compared to controls .

  • 50% reduction in serum IgG levels .

  • Inhibition of osteoclastogenesis, evidenced by suppressed TRAP-positive cell formation and RANKL-induced NFATc1 expression .

Table 2: In Vivo Efficacy of Fraxinellone in CIA Mice

ParameterFraxinellone GroupControl Group
Arthritis Score2.8 ± 0.44.5 ± 0.6
Serum IgG (μg/mL)120 ± 15240 ± 20
Osteoclasts per Field8 ± 222 ± 4

Macrophage Polarization

Fraxinellone shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. In RAW 264.7 cells, it elevates arginase-1 (Arg1) and IL-10 while reducing iNOS and TNF-α . This reprogramming correlates with improved outcomes in colitis and arthritis models .

Anticancer Properties and Mechanisms

PD-L1 Suppression and Tumor Microregulation

Fraxinellone’s anticancer activity hinges on PD-L1 inhibition, which enhances cytotoxic T-cell responses. At 20 μM, it reduces PD-L1 expression by 70% in HCT116 colorectal cancer cells . Synergistic effects with anti-PD-1 antibodies have been observed in murine models, suggesting combinational therapeutic potential .

Angiogenesis Inhibition

The compound suppresses vascular endothelial growth factor (VEGF) secretion and tube formation in HUVECs by 65% at 10 μM . This anti-angiogenic effect is mediated through HIF-1α-dependent VEGF transcriptional repression .

Neuroprotective Applications and Recent Advances

Glutamate Excitotoxicity Mitigation

A 2024 study identified a fraxinellone analog (Analog 2) with potent neuroprotective effects . In PC12 and SH-SY5Y cells, Analog 2 exhibited EC₅₀ values of 44 nM and 39 nM against glutamate-induced cytotoxicity, respectively . Mechanistically, it activates Nrf2, upregulating Gpx4, Sod1, and Nqo1 within 2 hours .

Table 3: Neuroprotective Efficacy of Analog 2

Cell LineEC₅₀ (nM)ROS Reduction (%)
PC124462 ± 8
SH-SY5Y3958 ± 7

Thiol-Independent Nrf2 Activation

Unlike sulforaphane, Analog 2’s Nrf2 activation is resistant to N-acetylcysteine, indicating a unique mechanism bypassing Keap1 cysteine modification . This property enhances its therapeutic utility in redox-imbalanced environments.

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